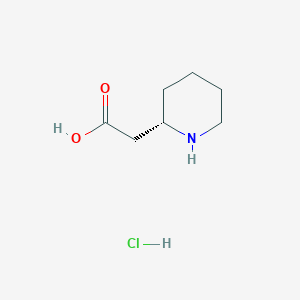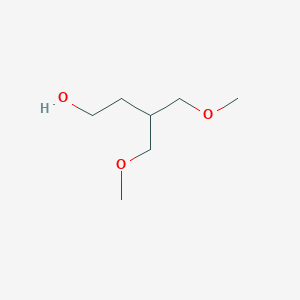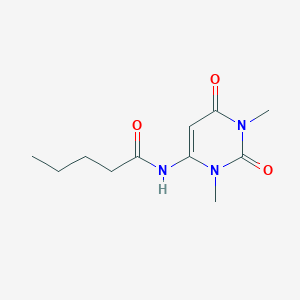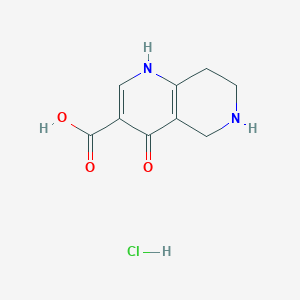![molecular formula C17H16N2OS2 B2676184 N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide CAS No. 2034482-76-1](/img/structure/B2676184.png)
N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a cyclopentyl ring, a benzo[d]thiazole ring, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecule contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a benzo[d]thiazole ring, which is a fused ring system with a benzene ring and a thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic systems. For example, the thiophene and benzo[d]thiazole rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability, and the carboxamide group could influence its solubility .Applications De Recherche Scientifique
Fungicidal Activity
This compound has been found to have significant fungicidal activity . In particular, it has been shown to be effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) . The compound 4f, a derivative of this compound, displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .
Anti-Cancer Properties
Thiophene derivatives, which include this compound, have been found to exhibit many pharmacological properties such as anti-cancer . This makes them a potential class of biologically active compounds .
Anti-Inflammatory Properties
Thiophene derivatives are also known for their anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .
Antimicrobial Properties
Thiophene derivatives have been found to have antimicrobial properties . This makes them useful in the treatment of various microbial infections .
Antihypertensive Properties
Thiophene derivatives have been found to have antihypertensive properties . This makes them useful in the treatment of high blood pressure .
Anti-Atherosclerotic Properties
Thiophene derivatives have been found to have anti-atherosclerotic properties . This makes them useful in the treatment of atherosclerosis, a condition characterized by the build-up of fats, cholesterol and other substances in and on the artery walls .
Industrial Chemistry and Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them useful in the protection of metals and other materials from corrosion .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them useful in the development of electronic devices such as organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Mécanisme D'action
Propriétés
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-15(16-18-12-6-1-2-7-13(12)22-16)19-17(9-3-4-10-17)14-8-5-11-21-14/h1-2,5-8,11H,3-4,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZUNFIKNVTMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperazine](/img/structure/B2676107.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2676110.png)
![1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2676111.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane](/img/structure/B2676112.png)




![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)


